Positional Isomer Differentiation: 4-Ethylsulfonyl vs. 2-Ethylsulfonyl Substituent on the Benzamide Ring
This compound (CAS 941999-04-8) bears the ethylsulfonyl group at the para (4-) position of the benzamide ring. Its closest positional isomer, CAS 898422-95-2, carries the ethylsulfonyl substituent at the ortho (2-) position. In the ZAC antagonist class, the benzamide substitution pattern is a critical determinant of both target affinity and selectivity. While the ortho-substituted 2-ethylsulfonyl isomer (898422-95-2) has demonstrated cytotoxic IC50 values of 15 µM against HeLa cells and 20 µM against MCF-7 cells , these activity values arise from a fundamentally different molecular geometry relative to the thiazole core, potentially altering target engagement, metabolic stability, and off-target profiles. The para-substituted 4-ethylsulfonyl configuration of CAS 941999-04-8 positions the sulfonyl oxygen atoms for distinct hydrogen-bonding interactions within the ZAC transmembrane domain compared to the ortho-substituted analog, as inferred from the binding mode of the para-substituted TTFB at the ZAC receptor [1].
| Evidence Dimension | Cytotoxicity IC50 (HeLa / MCF-7 cell lines) — positional isomer activity reference |
|---|---|
| Target Compound Data | Not directly reported in literature for CAS 941999-04-8 |
| Comparator Or Baseline | CAS 898422-95-2 (2-ethylsulfonyl positional isomer): HeLa IC50 = 15 µM; MCF-7 IC50 = 20 µM |
| Quantified Difference | Para vs. ortho ethylsulfonyl substitution results in fundamentally different molecular geometry; quantitative ZAC IC50 difference not yet experimentally determined |
| Conditions | Cytotoxicity measured by MTT assay in HeLa and MCF-7 cancer cell lines ; ZAC activity measured by two-electrode voltage clamp (TEVC) electrophysiology in Xenopus oocytes [1] |
Why This Matters
The para-ethylsulfonyl configuration enables distinct molecular recognition and potentially different selectivity profiles compared to the ortho-substituted isomer, preventing simple substitution of one for the other in ZAC-targeted pharmacological studies.
- [1] Madjroh N, Mellou E, Davies PA, Söderhielm PC, Jensen AA. Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). Biochem Pharmacol. 2021 Sep 21;193:114782. View Source
